molecular formula C8H9NO2 B12061345 2-nitro-1,3-bis(trideuteriomethyl)benzene

2-nitro-1,3-bis(trideuteriomethyl)benzene

Cat. No.: B12061345
M. Wt: 157.20 g/mol
InChI Key: HDFQKJQEWGVKCQ-WFGJKAKNSA-N
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Description

2-nitro-1,3-bis(trideuteriomethyl)benzene: is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, making this compound useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Starting Material: 1,3-bis(trideuteriomethyl)benzene

    Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

Industrial Production Methods

While the industrial production of this compound is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene

    Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.

Scientific Research Applications

Chemistry

In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.

Biology

The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.

Medicine

In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.

Industry

In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.

Mechanism of Action

The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-1,3-dimethylbenzene: Similar structure but with hydrogen atoms instead of deuterium.

    2-nitro-1,4-bis(trideuteriomethyl)benzene: Similar but with different positions of the trideuteriomethyl groups.

    2-nitro-1,3-bis(methyl)benzene: Non-deuterated version of the compound.

Uniqueness

The uniqueness of 2-nitro-1,3-bis(trideuteriomethyl)benzene lies in the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. The deuterium atoms also contribute to the compound’s stability and reactivity, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

157.20 g/mol

IUPAC Name

2-nitro-1,3-bis(trideuteriomethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3

InChI Key

HDFQKJQEWGVKCQ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+](=O)[O-]

Origin of Product

United States

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